molecular formula C13H11N3O6 B13733792 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid CAS No. 4116-41-0

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No.: B13733792
CAS No.: 4116-41-0
M. Wt: 305.24 g/mol
InChI Key: XDFSXRRXDXLSBM-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 2-hydroxybenzoic acid (salicylic acid derivative) backbone with a dihydropyrimidinone moiety linked via an acetyl amino group. The acetyl amino spacer enhances solubility and modulates interactions with biological targets, while the hydroxybenzoic acid group may confer anti-inflammatory or chelating properties .

Properties

CAS No.

4116-41-0

Molecular Formula

C13H11N3O6

Molecular Weight

305.24 g/mol

IUPAC Name

5-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H11N3O6/c17-9-2-1-7(5-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22)

InChI Key

XDFSXRRXDXLSBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a one-pot three-component condensation reaction involving β-dicarbonyl compounds, aldehydes, and urea . This reaction is often catalyzed by acidic ionic liquids or other catalysts under solvent-free conditions to yield high-purity products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalytic systems, such as heteropoly acids or task-specific ionic liquids, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydropyrimidines .

Mechanism of Action

The mechanism of action of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity / Application References
Target Compound 2-Hydroxybenzoic acid + dihydropyrimidinone-acetyl amino C₁₂H₁₁N₃O₆* ~317.24 Hypothesized: Anticancer, enzyme inhibition
Compound 2a () Azo-linked 5-fluorouracil derivative + hydroxybenzoic acid C₁₉H₁₃FN₄O₈ 444.33 Colon cancer targeting (5-FU prodrug)
PNA1040 () Fmoc-protected PNA backbone + dihydropyrimidinone-acetyl glycine C₂₅H₂₄N₄O₇ 492.49 Peptide nucleic acid synthesis
Polyoxin B () Dihydropyrimidinone + sugar-amino acid complex C₂₃H₃₂N₆O₁₄ 665.55 Antifungal (chitin synthase inhibition)
4i () Dihydropyrimidinone + coumarin-tetrazole hybrid C₃₃H₂₄N₈O₅ 612.60 Antimicrobial, fluorescence studies

Functional and Physicochemical Comparisons

  • Bioactivity: The target compound’s dihydropyrimidinone core is structurally akin to 5-fluorouracil (5-FU), a chemotherapeutic agent. Polyoxin B () shares the dihydropyrimidinone motif but incorporates a polar sugar-amino acid chain, enhancing water solubility and antifungal specificity compared to the simpler benzoic acid-based target .
  • Solubility and Lipophilicity :

    • The hydroxybenzoic acid group in the target compound likely improves aqueous solubility relative to fluorinated analogs (e.g., ’s Compound 16, which has a lipophilic heptadecafluoroundecanamide chain) .
    • PNA1040 () and 4i () exhibit moderate lipophilicity due to aromatic substituents (coumarin, Fmoc), whereas the target’s lack of bulky groups may enhance membrane permeability .
  • Synthetic Complexity :

    • The target compound’s synthesis is less complex than glycosylated derivatives () or coumarin hybrids (), which require multi-step click chemistry or enzymatic coupling .

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